molecular formula C25H26N2O3 B14207920 [4-(Diphenylmethyl)piperazin-1-yl](4-hydroxy-3-methoxyphenyl)methanone CAS No. 827029-68-5

[4-(Diphenylmethyl)piperazin-1-yl](4-hydroxy-3-methoxyphenyl)methanone

Cat. No.: B14207920
CAS No.: 827029-68-5
M. Wt: 402.5 g/mol
InChI Key: RSAYUTLBEQAOBM-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a methanone group attached to a hydroxy-methoxyphenyl moiety. Its molecular formula is C25H26N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Diphenylmethyl Group: The piperazine ring is then reacted with benzyl chloride to introduce the diphenylmethyl group.

    Attachment of Methanone Group: The final step involves the reaction of the substituted piperazine with 4-hydroxy-3-methoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of ethylenediamine, diethylene glycol, and benzyl chloride are used to produce the intermediates.

    Catalytic Reactions: Catalysts are employed to enhance the reaction rates and yields.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Diphenylmethyl)piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its potential for hydrogen bonding and increases its solubility in various solvents, making it a versatile compound for research and industrial applications.

Properties

CAS No.

827029-68-5

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone

InChI

InChI=1S/C25H26N2O3/c1-30-23-18-21(12-13-22(23)28)25(29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,28H,14-17H2,1H3

InChI Key

RSAYUTLBEQAOBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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